molecular formula C7H2Cl2F4 B14057980 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene

Cat. No.: B14057980
M. Wt: 232.99 g/mol
InChI Key: VYIFKKAUDMXBGY-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene: is a halogenated aromatic compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . This compound is characterized by the presence of multiple halogen atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene typically involves the fluorination of a chlorinated benzene derivative. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N,N,N-hexa-substituted guanidine and carried out in an organic solvent . The process includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with simplified steps and reduced reaction times to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms enhances its binding affinity to these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene (CAS Number: 1806350-47-9) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound is a colorless to pale yellow liquid with a distinctive aromatic odor. It is primarily synthesized through the chlorination and fluorination of benzene derivatives under controlled conditions . The presence of both chlorine and fluorine atoms may influence its reactivity and biological interactions.

Antimicrobial Activity

Research on fluoroaryl compounds indicates that they can exhibit strong antimicrobial properties. For instance, fluoroarylbichalcophene derivatives have demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 16 µM for some derivatives . This suggests that this compound may also possess similar antimicrobial capabilities due to its structural similarities.

Table of Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Zone of Inhibition (mm)Reference
MA-1156 (fluoroarylbichalcophene)1615
MA-11153214
MA-111664Not specified
Control (DMSO)-Not applicable

The mechanism through which halogenated compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, fluoroaryl compounds can inhibit enzyme activities or modulate receptor signaling pathways. Although specific mechanisms for this compound remain to be elucidated, its structural characteristics suggest potential interactions with biological macromolecules.

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antibacterial Efficacy : A study demonstrated that structurally similar fluoroaryl compounds displayed significant antibacterial activity against S. aureus, indicating that halogenation enhances bioactivity .
  • Cell Viability Assays : Compounds exhibiting similar structures were assessed for their effects on bacterial cell viability using WST-1 reagent assays. Results indicated that higher concentrations led to reduced viability in treated cells .

Safety and Handling

Due to its potential toxicity and chemical hazards associated with halogenated compounds, strict safety protocols should be followed during the handling of this compound. Appropriate personal protective equipment (PPE) should be used to avoid skin contact and inhalation .

Properties

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

IUPAC Name

1,5-dichloro-2,3,4-trifluoro-6-(fluoromethyl)benzene

InChI

InChI=1S/C7H2Cl2F4/c8-3-2(1-10)4(9)6(12)7(13)5(3)11/h1H2

InChI Key

VYIFKKAUDMXBGY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)F)F)F)Cl)F

Origin of Product

United States

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